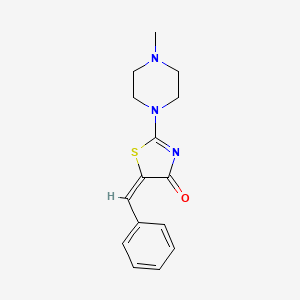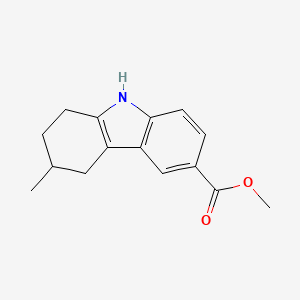![molecular formula C22H22N2O5 B11614343 Diethyl 4-[(4-methoxyphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11614343.png)
Diethyl 4-[(4-methoxyphenyl)amino]quinoline-3,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-DIETHYL 4-[(4-METHOXYPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with diethyl groups at positions 3 and 6, and a 4-methoxyphenylamino group at position 4, along with carboxylate groups at positions 3 and 6.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIETHYL 4-[(4-METHOXYPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Schiff base reduction route . This involves the formation of a Schiff base intermediate, which is then reduced to yield the desired compound. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and automated systems ensures consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-DIETHYL 4-[(4-METHOXYPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NaOEt in ethanol.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups replacing the methoxy group.
Applications De Recherche Scientifique
3,6-DIETHYL 4-[(4-METHOXYPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 3,6-DIETHYL 4-[(4-METHOXYPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
3,6-DIETHYL 4-[(4-METHOXYPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H22N2O5 |
|---|---|
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
diethyl 4-(4-methoxyanilino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C22H22N2O5/c1-4-28-21(25)14-6-11-19-17(12-14)20(18(13-23-19)22(26)29-5-2)24-15-7-9-16(27-3)10-8-15/h6-13H,4-5H2,1-3H3,(H,23,24) |
Clé InChI |
DKNGCPOHZLETAU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]hexanamide](/img/structure/B11614266.png)
![4-{3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B11614279.png)
![N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-[4-(propan-2-yloxy)benzyl]propanamide](/img/structure/B11614282.png)
![5-(2-Furyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11614288.png)
![4-[(E)-(2-methoxyphenyl)diazenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B11614298.png)
![5-(4-Methylphenyl)-2-[({2-[4-(phenylacetyl)piperazin-1-yl]ethyl}amino)methylene]cyclohexane-1,3-dione](/img/structure/B11614304.png)
![2-(2-Cyanoethyl)-1-{[3-(diethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11614316.png)
![6-(2,3-Dimethoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11614317.png)
![{5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}(morpholin-4-yl)methanethione](/img/structure/B11614319.png)
![N-[4-(1-butyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-2-chlorobenzamide](/img/structure/B11614335.png)
![N-cyclohexyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11614339.png)
![Ethyl {2-[2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenoxy}acetate](/img/structure/B11614341.png)

